4-Phenylpiperazine-1-carboximidamide
Description
Properties
IUPAC Name |
4-phenylpiperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDWUWFALDTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938137 | |
| Record name | 4-Phenylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-58-3 | |
| Record name | 1-Carboxamidino-4-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation-Based Synthesis
The most widely adopted method involves the cyclocondensation of 1,2-diaminoethane derivatives with appropriately substituted carbonyl precursors. In a representative procedure, bis(2-chloroethyl)amine hydrochloride reacts with 4-phenyl-1-carboximidamide intermediates under high-temperature conditions (140°C, 12 hr) to form the piperazine ring. Key modifications include:
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Solvent optimization : Dimethylformamide (DMF) enhances reaction rates by 40% compared to toluene or dichloromethane due to improved solubility of intermediates.
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Catalytic additives : Potassium carbonate (K₂CO₃) neutralizes HCl byproducts, driving the reaction equilibrium toward product formation (78% yield).
Table 1: Reaction Parameters for Cyclocondensation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 140°C | +22% vs 120°C |
| Reaction Time | 12 hr | +15% vs 8 hr |
| Molar Ratio (Amine:Halide) | 1:1.2 | Prevents oligomerization |
| Solvent | DMF | +40% vs THF |
Functional Group Modification Strategies
Post-cyclization functionalization enables the introduction of the carboximidamide group. A two-step protocol achieves this:
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Sulfonation : Treatment of 4-phenylpiperazine with chlorosulfonic acid introduces a sulfonyl group at the 1-position (89% yield).
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Amination : Reaction with guanidine derivatives in methanol at reflux substitutes the sulfonyl group with a carboximidamide moiety.
Critical factors include:
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pH control : Maintaining pH >10 during amination prevents N-alkylation side reactions.
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Protecting groups : Acetyl protection of the piperazine nitrogen reduces undesired ring-opening by 63%.
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent studies employ Pd(PPh₃)₄ (5 mol%) to couple aryl halides with preformed piperazine-carboximidamide intermediates. This method achieves 92% regioselectivity for the 4-phenyl substitution pattern.
Mechanistic insight : Oxidative addition of the aryl halide to Pd(0) forms a π-complex, followed by transmetalation with the zincated carboximidamide species. Reductive elimination yields the target compound with <5% homocoupling byproducts.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction times from 12 hr to 45 min while maintaining yields at 76±3%. Energy-dispersive X-ray spectroscopy (EDX) confirms uniform heating prevents local decomposition hotspots.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO- d₆):
IR (KBr):
Chromatographic Purity Assessment
HPLC analysis (Phenomenex Luna C18, 0.1% H₃PO₄/MeCN/MeOH) resolves this compound at tR=9.58 min with ≥99.2% purity. Method validation parameters:
Table 2: HPLC Method Performance
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥0.999 |
| LOD | 0.15 µg/mL | ≤0.2 µg/mL |
| Precision (%RSD) | 0.38% | ≤1.0% |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Pilot-scale studies in tubular reactors (ID=2 mm, L=10 m) demonstrate:
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98% conversion at 5 mL/min flow rate
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82% isolated yield after in-line liquid-liquid extraction
Emerging Methodologies
Enzymatic Carboximidamide Installation
Novel amidase enzymes (EC 3.5.1.4) from Pseudomonas fluorescens catalyze the transamidation of 4-phenylpiperazine-1-carboxamide with ammonium acetate. Key advantages:
Chemical Reactions Analysis
4-Phenylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
The applications of 4-Phenylpiperazine-1-carboximidamide can be categorized into several key areas:
Medicinal Chemistry
- Acetylcholinesterase Inhibition : This compound has been studied for its potential role as an acetylcholinesterase inhibitor, which is crucial in developing treatments for Alzheimer's disease. By inhibiting this enzyme, it may help increase acetylcholine levels in the brain, thereby improving cognitive function .
- Agonism at TAAR1 : Research indicates that this compound acts as an agonist at the trace amine-associated receptor 1 (TAAR1), which is involved in neurotransmitter signaling. This interaction suggests potential therapeutic applications in mood regulation and psychostimulant effects .
Biochemical Research
- Biochemical Assays : The compound is utilized as a ligand in receptor binding studies, which are essential for understanding receptor-ligand interactions and drug design.
- Cellular Permeation Enhancer : It has been shown to enhance the permeability of intestinal epithelial cells, making it valuable for drug delivery systems that require improved absorption of macromolecules.
Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a critical intermediate in synthesizing more complex organic compounds, particularly in pharmaceutical development.
- Reference Standard : It is used as a reference standard in analytical chemistry, aiding in the calibration and validation of various assays.
Case Study 1: Acetylcholinesterase Inhibition
A study investigated the efficacy of this compound derivatives as acetylcholinesterase inhibitors. Results demonstrated that certain derivatives significantly increased enzyme inhibition compared to controls, suggesting potential use in Alzheimer’s treatment protocols .
Case Study 2: TAAR1 Agonism
In another research project, novel derivatives of 4-Phenylpiperazine were synthesized and tested for their activity at the hTAAR1 receptor. The study found that many derivatives exhibited nanomolar EC50 values, indicating strong receptor affinity and low cytotoxicity. These findings support further exploration of these compounds for therapeutic applications targeting mood disorders .
Mechanism of Action
The mechanism of action of 4-Phenylpiperazine-1-carboximidamide varies depending on its specific application. For instance, as an acetylcholinesterase inhibitor, it works by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of Alzheimer’s disease . The molecular targets and pathways involved include the cholinergic neurotransmitter system, which plays a crucial role in learning and memory .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of 4-Phenylpiperazine-1-carboximidamide and Analogs
Pharmacological Activity
Molecular Conformation
- Piperazine Ring Conformation : In N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine adopts a chair conformation, enhancing stability . This contrasts with this compound, where the carboximidamide group may induce slight ring distortion.
Biological Activity
4-Phenylpiperazine-1-carboximidamide, also known as N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide, is a compound of significant interest due to its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, and implications in various therapeutic contexts, supported by data tables and case studies.
Target Enzymes:
The primary targets of this compound include:
- Beta-secretase 1 (BACE1) : Involved in the cleavage of amyloid precursor protein, which is crucial in Alzheimer's disease pathology.
- Urokinase-type plasminogen activator (uPA) : Plays a role in fibrinolysis and tissue remodeling.
Mode of Action:
The compound likely interacts with these enzymes through the formation of imine bonds , influencing their activity and subsequently affecting cellular processes such as signal transduction and protein cleavage.
This compound exhibits several notable biochemical properties:
- Stability : The compound remains stable under physiological conditions, showing minimal degradation over extended periods.
- Cellular Effects : It modulates cell signaling pathways and gene expression, particularly in neuronal cells where it inhibits beta-secretase 1 activity, leading to neuroprotective effects.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 (Colon) | 7 - 11 | 4 |
| MCF-7 (Breast) | 15 - 24 | 2 |
| HeLa (Cervical) | 11 - 18 | Variable |
These results indicate that the compound exhibits significant selectivity towards cancerous cells while sparing normal cells, suggesting its potential as an anticancer agent .
Case Studies
Case studies have provided deeper insights into the biological activity of this compound. For instance, a study involving animal models demonstrated that low doses of this compound resulted in reduced amyloid-beta production, which is pivotal in Alzheimer's disease management. This neuroprotective effect was attributed to its inhibitory action on beta-secretase 1.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of this compound within the active sites of target enzymes. These studies suggest that the compound forms stable interactions with key residues in beta-secretase 1, further confirming its potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 4-Phenylpiperazine-1-carboximidamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of piperazine derivatives like this compound typically involves coupling reactions using carbodiimide-based reagents. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are effective coupling agents for derivatizing carboxyl or amine groups, with trifluoroacetic acid (TFA) as an activator . Reaction optimization may include adjusting solvent polarity (e.g., dichloromethane or DMF), stoichiometry of reagents, and temperature (room temperature to 40°C). Purification via column chromatography or recrystallization ensures high purity (>95%).
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify substituent positions on the piperazine ring and phenyl group.
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry (ESI-TOF) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
Q. How can researchers evaluate the preliminary bioactivity of this compound in vitro?
Standard assays include:
- Enzyme inhibition assays (e.g., carbonic anhydrase I/II) to screen for inhibitory activity using UV-Vis spectroscopy .
- Receptor binding studies (e.g., serotonin or dopamine receptors) via competitive radioligand binding assays .
- Cytotoxicity profiling using MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?
SAR studies focus on modifying:
- Phenyl substituents : Introducing electron-withdrawing groups (e.g., -F, -NO₂) to enhance binding affinity to hydrophobic pockets in target enzymes .
- Piperazine ring substitutions : Methyl or hydroxyethyl groups at the 4-position can improve solubility and reduce off-target interactions .
- Carboximidamide moiety : Replacing with thiourea or sulfonamide groups to modulate hydrogen-bonding interactions . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations help predict binding poses and stability .
Q. What strategies address low aqueous solubility of this compound in pharmacological assays?
- Salt formation : Hydrochloride salts improve solubility in polar solvents.
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) enhance bioavailability .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) that cleave in vivo .
Q. How should researchers resolve contradictions in bioactivity data across studies involving piperazine derivatives?
- Meta-analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability between studies. I² > 50% indicates significant heterogeneity, necessitating subgroup analysis (e.g., by cell type or assay method) .
- Dose-response validation : Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ consistency.
- Orthogonal assays : Cross-validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What computational tools are effective for predicting the ADMET profile of this compound?
- SwissADME : Predicts gastrointestinal absorption, blood-brain barrier permeability, and CYP450 interactions.
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) and LD₅₀.
- Molecular dynamics (MD) simulations : Assess binding stability to plasma proteins (e.g., albumin) using GROMACS .
Q. How can researchers mitigate off-target effects in kinase inhibition studies with piperazine-based compounds?
- Kinase profiling panels : Screen against broad kinase families (e.g., tyrosine kinases) to identify selectivity clusters.
- Alanine scanning mutagenesis : Identify critical residues in ATP-binding pockets that influence inhibitor specificity .
- Thermodynamic integration : Calculate binding free energies to prioritize derivatives with higher target affinity .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboximidamide group.
- Data reproducibility : Include positive controls (e.g., known kinase inhibitors) in bioassays to validate experimental conditions.
- Ethical compliance : Adhere to institutional guidelines for in vitro studies, particularly when using cell lines requiring biosafety level 2 (BSL-2) containment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
